molecular formula C20H24N6O2 B5630390 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide

Cat. No. B5630390
M. Wt: 380.4 g/mol
InChI Key: CDJDWJIXZRGPLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide" often involves multi-step chemical reactions, including the formation of 1,3,4-oxadiazole and piperidine rings. For instance, compounds with 1,3,4-oxadiazole and piperidine functionalities have been synthesized through sequential steps, starting from basic chemical precursors to complex intermediates, showcasing the complexity and the strategic planning required in medicinal chemistry synthesis (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds incorporating 1,3,4-oxadiazole and piperidine rings is characterized by X-ray diffraction studies, which provide detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses are crucial for understanding the compound's potential interactions with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to the one often involves interactions with various biological targets, such as enzymes or receptors, indicating their potential as therapeutic agents. The chemical properties, including reactivity with other organic molecules and the potential for modification, play a significant role in their pharmacological applications (Thalji et al., 2013).

properties

IUPAC Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-2-18-23-24-19(28-18)14-25-12-8-15(9-13-25)20(27)22-16-4-6-17(7-5-16)26-11-3-10-21-26/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDWJIXZRGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide

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